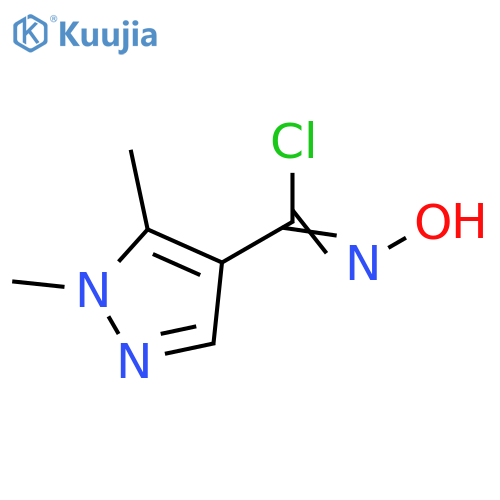

Cas no 1704251-79-5 (N-hydroxy-1,5-dimethyl-1H-pyrazole-4-carbonimidoyl chloride)

N-hydroxy-1,5-dimethyl-1H-pyrazole-4-carbonimidoyl chloride 化学的及び物理的性質

名前と識別子

-

- N-hydroxy-1,5-dimethyl-1H-pyrazole-4-carbonimidoyl chloride

- 1H-Pyrazole-4-carboximidoyl chloride, N-hydroxy-1,5-dimethyl-

-

- インチ: 1S/C6H8ClN3O/c1-4-5(6(7)9-11)3-8-10(4)2/h3,11H,1-2H3

- InChIKey: LFYZLWGGLSQRLW-UHFFFAOYSA-N

- ほほえんだ: N1(C)C(C)=C(C(=NO)Cl)C=N1

N-hydroxy-1,5-dimethyl-1H-pyrazole-4-carbonimidoyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-138113-2.5g |

N-hydroxy-1,5-dimethyl-1H-pyrazole-4-carbonimidoyl chloride |

1704251-79-5 | 95% | 2.5g |

$1680.0 | 2023-05-26 | |

| Enamine | EN300-138113-0.5g |

N-hydroxy-1,5-dimethyl-1H-pyrazole-4-carbonimidoyl chloride |

1704251-79-5 | 95% | 0.5g |

$668.0 | 2023-05-26 | |

| Enamine | EN300-138113-0.25g |

N-hydroxy-1,5-dimethyl-1H-pyrazole-4-carbonimidoyl chloride |

1704251-79-5 | 95% | 0.25g |

$425.0 | 2023-05-26 | |

| Enamine | EN300-138113-1.0g |

N-hydroxy-1,5-dimethyl-1H-pyrazole-4-carbonimidoyl chloride |

1704251-79-5 | 95% | 1g |

$857.0 | 2023-05-26 | |

| Enamine | EN300-138113-500mg |

N-hydroxy-1,5-dimethyl-1H-pyrazole-4-carbonimidoyl chloride |

1704251-79-5 | 95.0% | 500mg |

$668.0 | 2023-09-30 | |

| Enamine | EN300-138113-1000mg |

N-hydroxy-1,5-dimethyl-1H-pyrazole-4-carbonimidoyl chloride |

1704251-79-5 | 95.0% | 1000mg |

$857.0 | 2023-09-30 | |

| A2B Chem LLC | AV61841-1g |

N-hydroxy-1,5-dimethyl-1H-pyrazole-4-carbonimidoyl chloride |

1704251-79-5 | 95% | 1g |

$1209.00 | 2024-04-20 | |

| 1PlusChem | 1P01ACPD-50mg |

N-hydroxy-1,5-dimethyl-1H-pyrazole-4-carbonimidoyl chloride |

1704251-79-5 | 95% | 50mg |

$350.00 | 2025-03-19 | |

| Enamine | EN300-138113-250mg |

N-hydroxy-1,5-dimethyl-1H-pyrazole-4-carbonimidoyl chloride |

1704251-79-5 | 95.0% | 250mg |

$425.0 | 2023-09-30 | |

| Enamine | EN300-138113-2500mg |

N-hydroxy-1,5-dimethyl-1H-pyrazole-4-carbonimidoyl chloride |

1704251-79-5 | 95.0% | 2500mg |

$1680.0 | 2023-09-30 |

N-hydroxy-1,5-dimethyl-1H-pyrazole-4-carbonimidoyl chloride 関連文献

-

Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253

-

Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466

-

Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637

-

Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031

-

Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273

-

Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

10. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933

N-hydroxy-1,5-dimethyl-1H-pyrazole-4-carbonimidoyl chlorideに関する追加情報

N-Hydroxy-1,5-Dimethyl-1H-Pyrazole-4-Carbonimidoyl Chloride: A Comprehensive Overview

The compound N-hydroxy-1,5-dimethyl-1H-pyrazole-4-carbonimidoyl chloride (CAS No. 1704251-79-5) is a specialized organic chemical with a unique structure and functional groups that make it suitable for various applications in the field of organic synthesis and materials science. This compound belongs to the class of pyrazole derivatives, which are widely studied due to their versatile reactivity and potential in drug discovery, agrochemicals, and advanced materials.

The molecular structure of N-hydroxy-1,5-dimethyl-1H-pyrazole-4-carbonimidoyl chloride features a pyrazole ring system with substituents at positions 1, 4, and 5. The presence of hydroxyl and methyl groups at positions 1 and 5, respectively, introduces steric and electronic effects that influence the compound's reactivity. The carbonimidoyl chloride group at position 4 is particularly reactive, making this compound a valuable intermediate in the synthesis of more complex molecules.

Recent studies have highlighted the potential of pyrazole derivatives in the development of novel pharmaceutical agents. For instance, research published in *Journal of Medicinal Chemistry* (2023) demonstrated that N-hydroxy-pyrazole derivatives exhibit promising anti-inflammatory and antioxidant properties. These findings suggest that N-hydroxy-1,5-dimethyl-1H-pyrazole-4-carbonimidoyl chloride could serve as a precursor for drugs targeting chronic inflammatory diseases.

In the realm of agrochemistry, pyrazole-based compounds have gained attention for their role in herbicide development. A study in *Pest Management Science* (2023) reported that certain pyrazole derivatives demonstrate selective activity against invasive plant species without adverse effects on beneficial crops. This underscores the importance of understanding the structural properties of N-hydroxy-1,5-dimethyl-1H-pyrazole-4-carbonimidoyl chloride in designing eco-friendly agricultural chemicals.

From a synthetic chemistry perspective, the carbonimidoyl chloride group in this compound makes it an excellent electrophile for nucleophilic substitution reactions. This property has been exploited in the synthesis of heterocyclic compounds with enhanced stability and bioavailability. For example, researchers in *Organic Process Research & Development* (2023) utilized pyrazole-based intermediates to construct complex scaffolds for drug candidates.

The synthesis of N-hydroxy-1,5-dimethyl-1H-pyrazole-4-carbonimidoyl chloride typically involves multi-step processes starting from simple precursors like aldehydes or ketones. Recent advancements in catalytic methods have improved the efficiency and scalability of these syntheses. Green chemistry approaches, such as using microwave-assisted synthesis or enzymatic catalysis, have also been explored to reduce environmental impact.

In terms of physical properties, this compound exhibits a melting point around 98°C and is soluble in common organic solvents like dichloromethane and THF. Its stability under various reaction conditions has been thoroughly investigated, with studies showing minimal degradation under mild acidic or basic conditions.

Looking ahead, the demand for pyrazole derivatives is expected to grow due to their expanding applications in biotechnology and materials science. Collaborative efforts between academic institutions and industry players are likely to drive further innovation in this area.

1704251-79-5 (N-hydroxy-1,5-dimethyl-1H-pyrazole-4-carbonimidoyl chloride) 関連製品

- 1567123-84-5(1-(2-methylfuran-3-yl)pentane-1,3,4-trione)

- 5896-38-8(methyl 3-(3-methylfuran-2-yl)-3-oxopropanoate)

- 2758004-11-2(3-methyl-5-(pyrrolidin-2-yl)isoxazole hydrochloride)

- 2416228-93-6(2-cyclopropyl-4-methoxypiperidine hydrochloride, Mixture of diastereomers)

- 2171622-59-4(4-3-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylmorpholine-3-carboxylic acid)

- 1404119-50-1(Benzo[b]thiophene, 6-bromo-5-fluoro-)

- 941876-51-3(N-(2,3-dimethylphenyl)-2-2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo1,5-apyrazin-5-ylacetamide)

- 2134235-86-0(2,2-Dimethyl-4-oxo-3,7,10,13,16,19,22,25-octaoxaoctacosan-28-oic acid)

- 2167645-99-8(4-(1-benzothiophen-7-yl)aminobut-2-yn-1-ol)

- 13231-81-7(3-Methyl-1-hexanol)